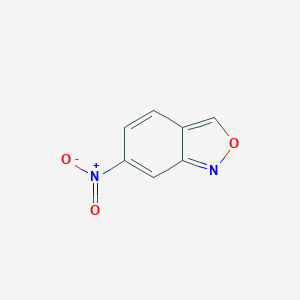

6-Nitro-2,1-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2,1-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-9(11)6-2-1-5-4-12-8-7(5)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUKBYHFZXHKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CON=C2C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295022 | |

| Record name | 6-nitro-2,1-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15264-44-5 | |

| Record name | 15264-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-nitro-2,1-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Nitro-2,1-benzoxazole synthesis from 2-amino-5-nitrophenol

An In-Depth Technical Guide to the Synthesis of 6-Nitro-2,1-benzoxazole from 2-amino-5-nitrophenol

Abstract

This guide provides a comprehensive, research-level overview of the synthesis of this compound, a heterocyclic compound of interest in medicinal and materials chemistry. The synthesis is achieved through a classical and efficient pathway involving the diazotization of 2-amino-5-nitrophenol, followed by an intramolecular cyclization. This document elucidates the underlying reaction mechanisms, provides a detailed experimental protocol, outlines methods for product characterization, and emphasizes critical safety considerations. The content is tailored for researchers, chemists, and professionals in drug development who require a deep technical understanding of this transformation.

Introduction and Strategic Overview

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] The introduction of a nitro group, as in this compound, can significantly modulate the electronic properties and biological activity of the molecule, making it a valuable synthon for further functionalization.

The synthetic strategy presented herein is a two-stage, one-pot process. It leverages the inherent reactivity of the starting material, 2-amino-5-nitrophenol, which contains both a primary aromatic amine and a hydroxyl group in an ortho configuration. This arrangement is ideal for a diazotization-cyclization sequence. The primary amine is first converted into a highly reactive diazonium salt, which then serves as an excellent leaving group for a nucleophilic attack by the adjacent hydroxyl group to form the stable oxazole ring.

Reaction Mechanism and Scientific Rationale

The transformation of 2-amino-5-nitrophenol to this compound proceeds via two distinct, sequential mechanistic steps: Diazotization and Intramolecular Cyclization.

Step 1: Diazotization of the Aromatic Amine

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[2] This reaction is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[2][][4]

The mechanism unfolds as follows:

-

Nitrous Acid Formation: Sodium nitrite reacts with HCl to form nitrous acid.

-

Nitrosonium Ion Generation: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[2]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine of 2-amino-5-nitrophenol attacks the nitrosonium ion.

-

Proton Transfers & Dehydration: A series of proton transfers and a final dehydration step yield the aryl diazonium salt.

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable and can decompose violently, especially in the solid state.[5] Maintaining a low temperature throughout the addition of sodium nitrite is essential to prevent decomposition and suppress side reactions, such as the hydrolysis of the diazonium salt back to a phenol.[2][5][6]

-

Strong Acidic Medium: A strong acid is required to facilitate the formation of the active electrophile, the nitrosonium ion.[2][]

Step 2: Intramolecular Cyclization

Following the formation of the diazonium salt, the intramolecular cyclization occurs. The hydroxyl group of the phenol, deprotonated by a base (water in this case) to form a more nucleophilic phenoxide, attacks the carbon atom bearing the diazonium group.

This cyclization is driven by two key factors:

-

Proximity: The ortho-positioning of the hydroxyl and diazonium groups facilitates the intramolecular reaction.

-

Excellent Leaving Group: The diazonium group (-N₂⁺) is an exceptional leaving group, as its departure results in the formation of highly stable dinitrogen gas (N₂).[7]

The concerted attack and loss of N₂ gas results in the formation of the fused five-membered oxazole ring, yielding the final product, this compound.

Caption: Figure 2: Analytical Workflow for Product Characterization

Safety, Handling, and Waste Disposal

A thorough understanding and mitigation of risks are paramount for the safe execution of this synthesis.

-

Reagent Hazards:

-

2-Amino-5-nitrophenol: Harmful if swallowed or in contact with skin. [8]May cause an allergic skin reaction and is suspected of causing genetic defects. [8][9]Handle with appropriate personal protective equipment (PPE).

-

Sodium Nitrite: A strong oxidizer. Toxic if swallowed. Contact with acids liberates toxic gas (NOx). Keep away from combustible materials.

-

Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood.

-

-

Process Hazards:

-

Diazonium Salt Instability: The primary hazard is the formation of the diazonium salt intermediate. These compounds can be explosive in a dry state and are sensitive to heat and shock. NEVER isolate the diazonium salt. The reaction must be kept cold (0-5 °C) at all times. [5] * Exothermic Reaction: The diazotization reaction is exothermic. Slow, controlled addition of the sodium nitrite solution is critical to manage heat generation and maintain the low temperature.

-

-

Required Personal Protective Equipment (PPE):

-

Waste Disposal:

-

Excess nitrous acid in the reaction mixture should be quenched before disposal by adding a small amount of sulfamic acid or urea until the solution no longer tests positive on starch-iodide paper.

-

The aqueous filtrate should be neutralized with a base (e.g., sodium bicarbonate) before being disposed of according to local environmental regulations.

-

All organic residues and contaminated materials must be disposed of in a designated hazardous waste container.

-

Conclusion

The synthesis of this compound from 2-amino-5-nitrophenol is a robust and well-established procedure that serves as an excellent example of tandem diazotization and intramolecular cyclization. The success of the synthesis hinges on meticulous temperature control to ensure the stability of the reactive diazonium salt intermediate. By adhering to the detailed protocol and rigorous safety precautions outlined in this guide, researchers can reliably produce this valuable heterocyclic compound for further investigation and application in chemical and pharmaceutical development.

References

- Ithy (2025). Diazotization Chemical Reaction.

- Bennehalli, B. et al. A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.

- Fisher Scientific (2012). SAFETY DATA SHEET: 2-Amino-5-nitrophenol.

- KK Wagh College of Pharmacy. DIAZOTIZATION TITRATION.

- BOC Sciences. Custom Diazotization Services.

- Sigma-Aldrich (2025). SAFETY DATA SHEET: Sodium nitrite.

- NOAA - CAMEO Chemicals. 2-AMINO-5-NITROPHENOL.

- Gutmann, B. et al. (2016). Exploring Flow Procedures for Diazonium Formation. PMC - PubMed Central.

- Pharmaguideline (2020). Basic Principles, Methods and Application of Diazotization Titration.

- ResearchGate. Summary equation of diazotization of 2-amino-5-nitrophenol.

- Google Patents. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.

- ResearchGate. Synthesis of Benzoxazole Skeleton via Intramolecular Cyclization.

- Nishioka, H. et al. (2004). NOVEL SYNTHESIS OF BENZOXAZOLES FROM O-NITROPHENOLS AND AMINES.

- Echemi. Phenol, 2-amino-4-nitro-, sodium salt (1:1) Safety Data Sheets.

- Fisher Scientific (2024). SAFETY DATA SHEET: 2-Amino-4-nitrophenol.

- Google Patents. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

- Organic Chemistry Portal. Benzoxazole synthesis.

- ChemicalBook. 2-Amino-5-nitrophenol synthesis.

- MDPI. Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties.

- Guidechem. 2-amino-5-nitrophenol. What are the synthesis methods.

- ChemBK (2024). 6-NITRO-1,3-BENZOXAZOLE.

- NCBI. 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants.

- RSC Publishing. Tandem cyclization/arylation of diaryliodoniums via in situ constructed benzoxazole as a directing group for atom-economical transformation.

- ResearchGate. A general mechanism for benzoxazole synthesis.

- Beilstein Journals. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.

- ResearchGate. Intramolecular cyclization of 2‐acetylenic aryl diazonium salts to....

- PMC - NIH (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole.

- Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole.

- ChemicalBook. 6-NITRO-1,3-BENZOXAZOLE(30693-53-9) 1H NMR spectrum.

-

ResearchGate (2025). Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H- [2][11][12]dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. Available at:

- Panicker, C.Y. et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Magritek. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis.

- Benchchem. Evaluating the Specificity of 6-Nitro-2-(p-tolyl)benzo[d]oxazole's Biological Activity.

- Google Patents. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ithy - Diazotization Chemical Reaction [ithy.com]

- 4. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 5. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 7. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. ijpbs.com [ijpbs.com]

physicochemical properties of 6-Nitro-2,1-benzoxazole

An In-depth Technical Guide to the Physicochemical Properties of 6-Nitro-2,1-benzoxazole and Its Isomers

Introduction: Navigating the Benzoxazole Landscape

The benzoxazole scaffold, a fusion of a benzene and an oxazole ring, represents a cornerstone in heterocyclic chemistry. Its derivatives are integral to medicinal chemistry, materials science, and industrial applications, valued for their diverse biological activities and unique photophysical properties.[1][2] This guide provides a comprehensive examination of the physicochemical properties of nitro-substituted benzoxazoles, with a primary focus on the common and well-documented isomer, 6-Nitro-1,2-benzisoxazole , while also drawing comparative insights from the related 6-Nitro-1,3-benzoxazole .

The numbering of the fused heterocyclic system is critical. The user's query for "this compound" (anthranil) points to a specific, though less commonly discussed, isomer. However, the vast majority of available research and database entries pertain to the 1,2- and 1,3-isomers. This guide will therefore center on the most robustly characterized of these, providing researchers with a foundational understanding of how the interplay between the benzoxazole core and a potent electron-withdrawing group like the nitro moiety dictates the molecule's behavior. Understanding these properties is paramount for professionals in drug development, where factors like solubility, lipophilicity, and molecular structure govern a compound's journey from the lab to clinical application.[3]

Molecular and Structural Properties

The foundational characteristics of a molecule are dictated by its structure. For 6-Nitro-1,2-benzisoxazole, the key identifiers and computed properties provide the first layer of understanding.

Core Identifiers

| Property | Value | Source |

| Compound | 6-Nitro-1,2-benzisoxazole | [4] |

| IUPAC Name | 6-nitro-1,2-benzoxazole | [4] |

| Synonyms | 6-Nitrobenzo[d]isoxazole, 6-Nitro-1,2-benzisoxazole | [4] |

| CAS Number | 39835-08-0 | [4] |

| Molecular Formula | C₇H₄N₂O₃ | [4] |

| Molecular Weight | 164.12 g/mol | [4] |

Molecular Structure

The structure reveals a planar, bicyclic aromatic system. The nitro group at the 6-position significantly influences the electron distribution across the rings.

Note: The DOT language rendering is a schematic. For precise chemical structures, please refer to chemical drawing software. Caption: Molecular structure of 6-Nitro-1,2-benzisoxazole.

Computed Physicochemical Properties

Computational models provide valuable estimates of a compound's behavior, particularly in early-stage drug discovery.

| Computed Property | Value | Significance |

| XLogP3 | 1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[4] |

| Hydrogen Bond Donor Count | 0 | The molecule cannot donate hydrogen bonds, affecting its interaction with biological targets and solubility in protic solvents.[4] |

| Hydrogen Bond Acceptor Count | 4 | The oxygen atoms of the nitro and oxazole groups can accept hydrogen bonds, influencing solubility and receptor binding.[4] |

| Rotatable Bond Count | 1 | The single rotatable bond is between the aromatic ring and the nitro group, giving the molecule a rigid conformation.[4] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity assessment. The combination of the benzoxazole core and the nitro chromophore creates a distinct spectral fingerprint.

-

¹H NMR Spectroscopy : In the proton NMR spectrum, the aromatic protons would appear in the range of 7.0-9.0 ppm. The powerful electron-withdrawing effect of the nitro group at position 6 would cause a significant downfield shift for adjacent protons (H5 and H7). Protons on the benzoxazole ring will exhibit characteristic chemical shifts and coupling constants based on their electronic environment.[5]

-

¹³C NMR Spectroscopy : The carbon spectrum will show signals for the seven aromatic carbons. The carbon atom attached to the nitro group (C6) will be significantly shifted downfield due to deshielding.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by characteristic peaks for the nitro group, typically showing strong, sharp bands for asymmetric (~1500-1560 cm⁻¹) and symmetric (~1300-1370 cm⁻¹) stretching. Additional bands will correspond to aromatic C=C stretching and C-H bending.[6]

-

UV-Vis Spectroscopy : Nitroaromatic compounds are known to absorb in the UV-visible region.[7][8] The π-conjugated system of the benzisoxazole ring, extended by the nitro group, is expected to show strong absorbance. The exact wavelength of maximum absorption (λ_max_) is dependent on the solvent, as solvent polarity can stabilize the excited state differently.[9][10]

Core Physicochemical Characteristics

These experimental properties are critical for predicting the behavior of a compound in various environments, from a reaction flask to a biological system.

| Property | Value/Observation | Significance in Drug Development |

| Melting Point | 174-177 °C (for 1,3-isomer)[11] | A high melting point suggests a stable crystal lattice. This is important for solid dosage form stability and purity assessment. |

| Solubility | Insoluble in water[2]; Soluble in organic solvents (e.g., ethanol, DMF)[11] | Poor aqueous solubility is a common challenge. Formulation strategies may be required to improve bioavailability. |

| Lipophilicity (LogP) | XLogP3 = 1.5[4] | This value falls within a favorable range for many drug candidates, suggesting it can cross biological membranes without being excessively retained in fatty tissues.[12][13] |

Experimental Protocols & Methodologies

The trustworthiness of physicochemical data relies on robust and reproducible experimental design. The following sections detail standard protocols for synthesis and characterization.

Synthesis of 6-Nitro-Substituted Benzoxazoles

The synthesis of benzoxazoles often involves the cyclization of an o-aminophenol precursor with a suitable electrophile. For 6-nitro derivatives, the common starting material is 2-amino-5-nitrophenol.

Caption: General workflow for the synthesis of 2-substituted-6-nitro-1,3-benzoxazoles.

Step-by-Step Protocol (Example based on literature[14]):

-

Reaction Setup: Combine equimolar amounts of 2-amino-5-nitrophenol and the desired carboxylic acid (e.g., toluic acid) in a reaction vessel containing polyphosphoric acid (PPA). The causality here is that PPA serves as both the solvent and a powerful dehydrating agent, which is essential to drive the cyclization reaction forward by removing the water formed during imine formation and subsequent ring closure.

-

Heating: Heat the mixture (e.g., to 150°C) with stirring for a specified time until TLC analysis indicates the consumption of starting materials.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. This step quenches the reaction and precipitates the crude product, which is typically insoluble in the resulting aqueous acidic medium.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with water to remove residual acid.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol. This process relies on the principle of differential solubility; the desired compound is soluble in the hot solvent but crystallizes out upon cooling, leaving impurities behind in the mother liquor.

Determination of Octanol-Water Partition Coefficient (LogP)

The "shake-flask" method is the gold standard for LogP determination, directly measuring the partitioning of a compound between two immiscible phases.

Caption: Experimental workflow for LogP determination using the shake-flask method.

Step-by-Step Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium. This is a self-validating step; using non-saturated phases would lead to volume changes during the experiment, introducing significant error.

-

Partitioning: Accurately measure volumes of the two phases and add a known amount of the 6-nitro-benzoxazole compound.

-

Equilibration: Shake the mixture vigorously for an extended period to allow the compound to partition between the two layers until equilibrium is reached.

-

Separation: Allow the layers to separate fully. Centrifugation can be used to break up any emulsions.

-

Quantification: Carefully withdraw a sample from each layer. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV, which offers high sensitivity and specificity.[15]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[12]

Reactivity and Applications

The 6-nitro-benzoxazole scaffold is not merely a passive structure; it is a versatile building block for more complex molecules.

-

Chemical Reactivity : The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The nitro group itself can be reduced to an amine, providing a synthetic handle to introduce a wide variety of functional groups and build molecular diversity.

-

Applications : As a key intermediate, 6-nitro-benzoxazole derivatives are used in the synthesis of:

-

Pharmaceuticals : The benzoxazole nucleus is present in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][16]

-

Agrochemicals : They serve as building blocks for pesticides and herbicides.[17]

-

Dyes and Optical Brighteners : The extended π-conjugation in benzoxazole derivatives often results in fluorescence, making them useful as dyes and optical brighteners in detergents.[2]

-

Conclusion

6-Nitro-1,2-benzisoxazole and its related isomers are heterocyclic compounds of significant scientific and industrial interest. Their physicochemical properties—governed by a rigid, aromatic core and a potent electron-withdrawing nitro group—result in moderate lipophilicity, poor aqueous solubility, and a distinct spectroscopic signature. A thorough understanding of these characteristics, validated through robust experimental protocols, is essential for leveraging this versatile scaffold in the rational design of new drugs, agrochemicals, and functional materials. This guide serves as a foundational resource, providing the technical data and field-proven insights necessary for researchers and developers to unlock the full potential of this important molecular framework.

References

-

Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. (n.d.). MDPI. [Link]

-

6-Nitrobenzo[D]isoxazole | C7H4N2O3. (n.d.). PubChem. [Link]

-

2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. (n.d.). National Institutes of Health (NIH). [Link]

-

Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Introducing 6-Nitro-1,3-benzoxazole: A Versatile Chemical Compound for Various Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Pham, E. C., Le, T. V. T., & Truong, T. N. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. RSC Advances, 12(35), 22945-22961. [Link]

-

Benzoxazole. (n.d.). Wikipedia. [Link]

-

6-NITRO-1,3-BENZOXAZOLE. (2024). ChemBK. [Link]

-

The UV–vis spectra of various nitroaromatic compounds and excitation of... (n.d.). ResearchGate. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent Technologies. [Link]

- 5-halo-6-nitro-2-substituted benzoxazole compounds. (1989).

-

Biological activities of benzoxazole and its derivatives. (2020). ResearchGate. [Link]

-

(a) UV-vis absorption spectra of different nitroaromatic compounds. (b)... (n.d.). ResearchGate. [Link]

-

Benzoxazole. (n.d.). NIST WebBook. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). National Institutes of Health (NIH). [Link]

-

Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal. [Link]

-

The NMR data of compounds 1-3 and 6 (J in Hz). (n.d.). ResearchGate. [Link]

-

A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (2021). IU Indianapolis ScholarWorks. [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD. (n.d.). ACS Publications. [Link]

-

Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023). Environmental Science: Atmospheres (RSC Publishing). [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

-

A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (2021). Analytica Chimica Acta. [Link]

-

1H and 13C NMR Spectra of Substituted Benzoxazoles. (n.d.). The Royal Society of Chemistry. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Benzoxazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 6-Nitrobenzo[D]isoxazole | C7H4N2O3 | CID 44462315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Benzoxazole [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]

- 10. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. acdlabs.com [acdlabs.com]

- 14. 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 17. nbinno.com [nbinno.com]

6-Nitro-2,1-benzoxazole CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-nitro-2,1-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, molecular structure, synthesis, spectroscopic characterization, and key reactivity, offering field-proven insights and detailed protocols for laboratory professionals.

Introduction and Isomeric Distinction

This compound, also known by its systematic IUPAC name 6-nitro-1,2-benzoxazole or as 6-nitro-1,2-benzisoxazole, is an aromatic heterocyclic compound. Its structure features a benzene ring fused to an isoxazole ring, with a nitro group substituted at the 6-position.

It is crucial to distinguish this compound from its isomer, 6-nitro-1,3-benzoxazole. These isomers, while both containing a nitro-substituted benzoxazole core, differ in the arrangement of the nitrogen and oxygen atoms within the five-membered ring. This seemingly subtle difference in structure can lead to significant variations in their chemical and biological properties.

Table 1: Isomeric Differentiation

| Property | This compound (6-Nitro-1,2-benzisoxazole) | 6-Nitro-1,3-benzoxazole |

| CAS Number | 39835-08-0[1] | 17200-30-5 |

| Molecular Formula | C₇H₄N₂O₃[1] | C₇H₄N₂O₃ |

| Molecular Weight | 164.12 g/mol [1] | 164.12 g/mol |

| Structure | Benzene ring fused to a 1,2-oxazole ring | Benzene ring fused to a 1,3-oxazole ring |

This guide will focus specifically on This compound (CAS: 39835-08-0) .

Molecular Structure and Identification

The molecular structure of this compound is characterized by the planar, fused ring system. The electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the aromatic system, impacting its reactivity and spectroscopic properties.

Key Identifiers:

-

IUPAC Name: 6-nitro-1,2-benzoxazole[1]

-

Synonyms: 6-Nitro-1,2-benzisoxazole, 6-Nitrobenzo[d]isoxazole[1]

-

CAS Number: 39835-08-0[1]

-

Molecular Formula: C₇H₄N₂O₃[1]

-

Molecular Weight: 164.12 g/mol [1]

-

InChI: InChI=1S/C7H4N2O3/c10-9(11)6-2-1-5-4-8-12-7(5)3-6/h1-4H[1]

-

SMILES: C1=CC2=C(C=C1[O-])ON=C2

Synthesis of this compound

The synthesis of the 1,2-benzisoxazole core can be achieved through several established methods, primarily involving the formation of the N-O bond or the C-O bond of the isoxazole ring[2]. A common and effective strategy for synthesizing this compound involves the cyclization of an appropriately substituted salicylaldehyde derivative.

Conceptual Synthetic Workflow

The synthesis initiates from a commercially available or synthesized substituted benzaldehyde, which is then converted to an oxime. Subsequent intramolecular cyclization yields the desired benzisoxazole ring system.

Sources

The Formation of 6-Nitro-2,1-benzoxazole: A Mechanistic and Methodological Guide

Executive Summary: 6-Nitro-2,1-benzoxazole, also known as 6-nitroanthranil, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its synthesis is a key topic for researchers in drug development. This guide provides an in-depth analysis of the predominant reaction mechanism for its formation: the thermally induced intramolecular cyclization of an ortho-azidonitrobenzene precursor. We will explore the mechanistic steps, provide a detailed experimental protocol, and discuss validation and optimization strategies, grounding all claims in authoritative scientific literature.

Introduction

1.1 Significance of the 2,1-Benzoxazole Scaffold The 2,1-benzoxazole (anthranil) ring system is a vital heterocyclic motif present in numerous biologically active compounds. Its unique electronic and structural properties make it a privileged scaffold in drug discovery, contributing to activities ranging from anticancer to antimicrobial effects. The introduction of a nitro group at the 6-position further modulates the molecule's properties, enhancing its potential as a synthetic intermediate or a pharmacologically active agent itself.

1.2 Profile of this compound The nitro substitution on the benzoxazole core makes this compound a versatile building block. The electron-withdrawing nature of the nitro group influences the reactivity of the entire ring system, making it a key intermediate for the synthesis of more complex molecules, such as various substituted aminophenol derivatives which are valuable in industrial applications.[1]

1.3 Overview of Synthetic Strategies While several methods exist for the synthesis of benzoxazoles, including the condensation of o-aminophenols with carboxylic acids or aldehydes, the formation of the 2,1-benzoxazole isomer often requires a different approach.[2][3][4] The most direct and mechanistically insightful route to this compound involves the intramolecular cyclization of a suitable precursor, typically initiated by thermal decomposition.[5][6] This method leverages the generation of a highly reactive intermediate to construct the heterocyclic ring.

The Primary Synthetic Pathway: Intramolecular Cyclization via Nitrene Intermediate

The most well-documented and efficient pathway for the formation of this compound is the thermal decomposition of 2-azido-4-nitrophenol. This reaction proceeds through a highly reactive nitrene intermediate, which rapidly undergoes intramolecular cyclization.

2.1 Precursor Selection: The Role of 2-Azido-4-nitrophenol The choice of 2-azido-4-nitrophenol as the starting material is critical. The ortho-azido group serves as a latent nitrene source. Upon heating, it readily extrudes a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to generate the corresponding nitrene. The nitro group at the para position to the azide (meta to the hydroxyl) acts as a powerful electron-withdrawing group, influencing the electronic properties of the ring and the subsequent cyclization step.

2.2 The Core Mechanism: Thermally Induced Nitrene Formation and Cyclization The overall transformation can be understood as a two-stage process:

-

Nitrene Formation: Thermal energy is supplied to the precursor to overcome the activation barrier for the cleavage of the C-N and N-N bonds within the azide group, leading to the extrusion of N₂ gas and the formation of a singlet nitrene intermediate.[5]

-

Intramolecular Cyclization: The generated nitrene is highly electrophilic and immediately undergoes an intramolecular reaction. The lone pair of electrons on the adjacent hydroxyl group's oxygen atom attacks the electron-deficient nitrene nitrogen, forming a new N-O bond and closing the five-membered ring. This is followed by a proton transfer to yield the final, stable this compound product.

2.3 Step-by-Step Mechanistic Breakdown The mechanism involves several distinct electronic rearrangements, as illustrated in the diagram below.

Caption: Figure 1: Reaction Mechanism of this compound Formation.

-

Step 1: Thermal Decomposition of the Azide: The reaction is initiated by heating the 2-azido-4-nitrophenol precursor. The input of thermal energy leads to the concerted cleavage of bonds in the azide moiety, releasing highly stable dinitrogen gas (N₂).

-

Step 2: Formation of the Singlet Nitrene: The loss of N₂ generates a highly reactive singlet nitrene intermediate. A nitrene is a neutral species containing a nitrogen atom with six valence electrons, making it highly electrophilic.

-

Step 3: Intramolecular Electrophilic Attack: The electron-deficient nitrene is perfectly positioned for an intramolecular reaction. The lone pair on the adjacent phenolic oxygen acts as a nucleophile, attacking the nitrene to form a five-membered ring.

-

Step 4: Rearomatization: A proton is lost from the oxygen atom to restore the aromaticity of the benzene ring, yielding the final stable product, this compound.

Experimental Protocol: Synthesis from 2-Azido-4-nitrophenol

This section provides a generalized, step-by-step methodology for the laboratory synthesis of this compound.

3.1 Materials and Reagents

-

2-Azido-4-nitrophenol (precursor)

-

High-boiling point, inert solvent (e.g., toluene, xylenes, or diphenyl ether)

-

Reaction flask with reflux condenser

-

Heating mantle with temperature control

-

Stirring apparatus

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

3.2 Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-azido-4-nitrophenol in a suitable high-boiling inert solvent (e.g., toluene). The choice of solvent is crucial to reach the required decomposition temperature safely.

-

Thermal Decomposition: Heat the reaction mixture to reflux. The temperature should be carefully controlled to ensure a steady rate of nitrogen evolution. The progress of the reaction can be monitored by observing the cessation of gas evolution and by thin-layer chromatography (TLC).

-

Reaction Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

3.3 Tabulated Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Azido-4-nitrophenol | Contains the necessary functional groups in the correct orientation for cyclization. |

| Solvent | Toluene or Xylenes | Inert, high-boiling point allows for the necessary thermal energy for N₂ extrusion. |

| Temperature | Reflux (110-140 °C) | Provides sufficient activation energy for the thermal decomposition of the azide.[6] |

| Reaction Time | 2-6 hours | Typically sufficient for complete conversion, monitored by TLC. |

| Purification | Column Chromatography | Effectively separates the product from any unreacted starting material or side products. |

| Typical Yield | 70-90% | The reaction is generally efficient due to the favorable thermodynamics of N₂ extrusion. |

Mechanistic Validation and Troubleshooting

4.1 Spectroscopic Evidence While the nitrene intermediate is too reactive to be isolated, its existence is inferred from the reaction products and supported by extensive studies on azide thermolysis.[5] The formation of the product can be tracked using in-situ IR spectroscopy by monitoring the disappearance of the characteristic azide stretch (~2100 cm⁻¹) and the appearance of bands associated with the benzoxazole ring.

4.2 Common Side Reactions and Byproducts The primary challenge in this synthesis is controlling the reactivity of the nitrene intermediate.

-

Intermolecular Reactions: If the concentration of the precursor is too high, the nitrene may react with another molecule instead of cyclizing, leading to dimers or polymeric materials. This is mitigated by conducting the reaction under reasonably dilute conditions.

-

Solvent Insertion: While less common with aromatic nitrenes, insertion into solvent C-H bonds is a possible side reaction, though the intramolecular pathway is kinetically favored.[7]

4.3 Optimization Strategies

-

Solvent Choice: The boiling point of the solvent directly controls the reaction temperature. A solvent with a boiling point that allows for a controlled, steady decomposition without being excessively high is ideal to minimize charring or unwanted side reactions.

-

Concentration: As mentioned, running the reaction at a moderate dilution (e.g., 0.1-0.5 M) favors the desired intramolecular cyclization over intermolecular side reactions.

4.4 Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Synthesis.

Conclusion

The formation of this compound via the thermal decomposition of 2-azido-4-nitrophenol is a robust and mechanistically elegant transformation. The reaction proceeds through a high-energy nitrene intermediate that undergoes a rapid and efficient intramolecular cyclization. A thorough understanding of this mechanism allows researchers to optimize reaction conditions, minimize side products, and efficiently synthesize this valuable heterocyclic building block for applications in drug discovery and materials science.

References

- Photocatalyzed Nitrene Insertion into C–O Bonds: Access to Benzisoxazoline-3-ones. (2025). Vertex AI Search.

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Vertex AI Search.

- Nitrenes in heterocyclic synthesis. (2015). University of Leicester - Figshare.

- A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.

- A general mechanism for benzoxazole synthesis. ResearchGate.

- Benzoxazole synthesis. Organic Chemistry Portal.

- 5-halo-6-nitro-2-substituted benzoxazole compounds. Google Patents.

- Mechanism of formation of 2,1-benzisoxazoles in reactions of nitroarenes with arylacetonitriles. ResearchGate.

- Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate.

- A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. ResearchGate.

- Iron-Catalyzed 2-Arylbenzoxazole Formation from o-Nitrophenols and Benzylic Alcohols. ACS Publications.

Sources

- 1. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzoxazole synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Item - Nitrenes in heterocyclic synthesis. - University of Leicester - Figshare [figshare.le.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Nitrobenzoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Nitrobenzoxazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of their potential as anticancer, antimicrobial, and antiparasitic agents. We delve into the core mechanisms of action, present detailed experimental protocols for their evaluation, and offer a synthesis of structure-activity relationships to guide future drug development efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile class of compounds.

Introduction: The Nitrobenzoxazole Scaffold - A Gateway to Diverse Bioactivities

The benzoxazole ring system, a fusion of benzene and oxazole rings, is a cornerstone in the design of pharmacologically active molecules.[1][2] Its structural resemblance to natural purine nucleobases allows for favorable interactions with biological macromolecules.[1] The introduction of a nitro group (NO₂) to this scaffold dramatically influences its electronic properties and biological reactivity. The potent electron-withdrawing nature of the nitro group is often a prerequisite for the observed bioactivities, transforming the molecule into a pro-drug that can be reductively activated within target cells or pathogens.[3][4][5] This guide will dissect the key therapeutic areas where nitrobenzoxazole derivatives have shown significant promise.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Nitrobenzoxazole derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[6][7] These compounds often induce apoptosis and interfere with critical signaling pathways essential for tumor growth and survival.[7][8]

Mechanisms of Anticancer Action

The anticancer effects of nitrobenzoxazole derivatives are not attributed to a single mechanism but rather a convergence of multiple targeted interventions.

-

Inhibition of Key Signaling Pathways:

-

mTOR Pathway: Certain nitrobenzoxazole derivatives have been shown to inhibit the mechanistic target of rapamycin (mTOR), a crucial regulator of cell proliferation and survival in cancer.[9]

-

VEGFR-2 Signaling: Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is another key strategy. By blocking this pathway, these compounds can stifle tumor angiogenesis, cutting off the nutrient supply to growing tumors.[10][11]

-

EGFR Activation: Some nitro-benzoxadiazole compounds can allosterically activate the Epidermal Growth Factor Receptor (EGFR), leading to downstream signaling that can, paradoxically in some contexts, trigger cellular apoptosis.[12][13]

-

-

Induction of Apoptosis: A common outcome of treatment with nitrobenzoxazole derivatives is the induction of programmed cell death, or apoptosis. This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][14]

-

Enzyme Inhibition:

-

Glutathione S-Transferases (GSTs): Some 7-nitro-2,1,3-benzoxadiazole derivatives act as suicide inhibitors of GSTs. This is particularly relevant as GSTs are often overexpressed in tumor cells and contribute to drug resistance.[8]

-

Experimental Workflow: Assessing Anticancer Potential

A systematic approach is essential to validate the anticancer activity of novel nitrobenzoxazole derivatives. The following workflow outlines the key experimental stages.

Caption: Workflow for anticancer evaluation of nitrobenzoxazole derivatives.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

96-well flat-bottom microplates

-

Test nitrobenzoxazole compounds

-

Cancer cell line of interest

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[15]

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring >90% viability.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]

-

-

Compound Treatment:

-

Prepare serial dilutions of the nitrobenzoxazole compounds in culture medium at 2x the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).[16]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C, protected from light.[14]

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[15]

-

Mix thoroughly using a plate shaker or by repeated pipetting.

-

-

Absorbance Measurement:

-

Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Quantitative Data: Anticancer Activity of Nitrobenzoxazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound ii | MDA-MB-231 (Breast) | 40.99 ± 0.06 | [9] |

| Compound 3m | Various | Attractive anticancer effect | [17] |

| Compound 3n | Various | Attractive anticancer effect | [17] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Nitrobenzoxazole derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13]

Mechanism of Antimicrobial Action

The antimicrobial activity of nitroaromatic compounds is primarily due to the reductive activation of the nitro group by microbial nitroreductases.[3][4][5]

Caption: Mechanism of antimicrobial action of nitrobenzoxazole derivatives.

This bioactivation process generates cytotoxic reactive nitrogen species that can cause widespread damage to essential cellular components, leading to cell death.[2][3][18]

Experimental Workflow: Assessing Antimicrobial Efficacy

The standard method for determining the antimicrobial potency of a compound is by measuring its Minimum Inhibitory Concentration (MIC).

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[19][20]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.[19]

Materials:

-

96-well microtiter plates

-

Test nitrobenzoxazole compounds

-

Bacterial or fungal strain

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)[1]

-

Standardized microbial inoculum (0.5 McFarland standard)[21]

-

Spectrophotometer

Procedure:

-

Compound Dilution:

-

Perform two-fold serial dilutions of the test compound in the broth medium directly in the 96-well plate.[21]

-

-

Inoculum Preparation:

-

Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density.[22]

-

-

Inoculation:

-

Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.[22]

-

-

MIC Reading:

-

Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[19]

-

Quantitative Data: Antimicrobial Activity of Nitrobenzoxazole Derivatives

Due to the broad range of derivatives and tested organisms, specific MIC values are best consulted in the primary literature. However, studies have consistently shown that nitrobenzoxazole derivatives possess a broad spectrum of activity against various Gram-positive and Gram-negative bacteria and fungi.[13]

Antiparasitic Activity: A Weapon Against Neglected Tropical Diseases

Nitro-heterocyclic compounds, including nitrobenzoxazoles, have shown significant promise in the treatment of parasitic diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis.[23][24][25]

Mechanism of Antiparasitic Action

Similar to their antimicrobial counterparts, the antiparasitic action of nitro-heterocyclic drugs relies on the reductive activation of the nitro group by parasitic nitroreductases.[23][24][26] This process generates reactive oxygen species (ROS) and other electrophilic metabolites that damage essential biomolecules within the parasite, such as DNA, proteins, and lipids.[23] Additionally, interference with critical metabolic pathways, like glycolysis in Trypanosoma brucei, can contribute to their antiparasitic effect.[6]

Experimental Workflow: Evaluating Antiparasitic Potential

The evaluation of antiparasitic activity typically involves in vitro assays against different life cycle stages of the parasite.

Caption: Workflow for in vitro antiparasitic activity assessment.

Detailed Protocol: In Vitro Anti-promastigote Assay (Leishmania)

This protocol describes a method to assess the activity of compounds against the promastigote stage of Leishmania.

Principle: The viability of Leishmania promastigotes after exposure to the test compounds is determined using a colorimetric or fluorometric assay.

Materials:

-

Leishmania promastigotes in logarithmic growth phase

-

Appropriate culture medium (e.g., M199)

-

96-well plates

-

Test nitrobenzoxazole compounds

-

Resazurin solution or MTT

-

Microplate reader

Procedure:

-

Parasite Seeding:

-

Seed Leishmania promastigotes into a 96-well plate at a density of approximately 1 x 10⁶ parasites/mL in 100 µL of culture medium.

-

-

Compound Addition:

-

Add 100 µL of serial dilutions of the test compounds to the wells. Include a positive control (e.g., Amphotericin B) and a negative (untreated) control.

-

-

Incubation:

-

Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C) for 48-72 hours.

-

-

Viability Assessment:

-

Add 20 µL of resazurin solution or 10 µL of MTT solution and incubate for a further 4-24 hours.[6]

-

Measure fluorescence (for resazurin) or absorbance (for MTT) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of parasite viability and determine the IC₅₀ value.

-

Quantitative Data: Antiparasitic Activity of Nitro-heterocyclic Compounds

| Compound Class | Parasite | IC₅₀ (µM) | Reference |

| Nitro-furan nitrone (1a) | L. amazonensis amastigotes | 2.76 | [27] |

| Nitro-furan nitrone (1b) | L. amazonensis amastigotes | 1.07 | [27] |

| Nitro-furan nitrone (1a) | L. infantum amastigotes | 0.019 | [27] |

| Nitro-furan nitrone (1b) | L. infantum amastigotes | 0.169 | [27] |

| Fexinidazole | T. cruzi | Potent in vitro activity | [26] |

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of nitrobenzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole core.[28]

-

Position of the Nitro Group: The position of the nitro group significantly impacts the reductive potential and, consequently, the biological activity of the molecule.

-

Substituents on the Phenyl Ring: The addition of electron-withdrawing groups (e.g., halogens) or electron-donating groups can modulate the lipophilicity and electronic properties of the compound, influencing its ability to penetrate cell membranes and interact with its target.[28] For instance, the presence of electron-withdrawing groups like chlorine and nitro at specific positions has been shown to enhance anti-proliferative activity against colon cancer cells.[28]

Future research should focus on synthesizing novel nitrobenzoxazole derivatives with optimized pharmacokinetic and pharmacodynamic properties. A deeper understanding of their mechanisms of action through advanced techniques like proteomics and metabolomics will be crucial in identifying more specific and potent drug candidates. Furthermore, exploring combination therapies with existing drugs could be a promising strategy to overcome drug resistance and enhance therapeutic efficacy.

Conclusion

Nitrobenzoxazole derivatives are a class of compounds with immense therapeutic potential. Their diverse biological activities, spanning anticancer, antimicrobial, and antiparasitic applications, make them a compelling subject for further investigation in drug discovery. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of novel nitrobenzoxazole analogues. By leveraging a comprehensive understanding of their mechanisms of action and structure-activity relationships, the scientific community can continue to unlock the full potential of this versatile chemical scaffold in the fight against a multitude of diseases.

References

Sources

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening and discovery of nitro-benzoxadiazole compounds activating epidermal growth factor receptor (EGFR) in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening and discovery of nitro-benzoxadiazole compounds activating epidermal growth factor receptor (EGFR) in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. youtube.com [youtube.com]

- 21. acmeresearchlabs.in [acmeresearchlabs.in]

- 22. researchgate.net [researchgate.net]

- 23. Nitroheterocycles as antiparasitic drugs | Antiparasitic Drugs [iqm.csic.es]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Monocyclic Nitro-heteroaryl Nitrones with Dual Mechanism of Activation: Synthesis and Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Genesis of a Privileged Scaffold: A Historical and Technical Guide to the Synthesis of Benzoxazoles

For Immediate Release

[City, State] – January 4, 2026 – In the intricate world of organic synthesis and medicinal chemistry, the benzoxazole core stands as a testament to the enduring power of heterocyclic compounds. This in-depth technical guide, designed for researchers, scientists, and professionals in drug development, delves into the historical context of benzoxazole discovery and the evolution of its synthesis. From the foundational methods of the late 19th century to the sophisticated catalytic systems of the modern era, we will explore the chemical logic that has established benzoxazole as a privileged scaffold in the quest for novel therapeutics and advanced materials.

The Dawn of Benz-Fused Heterocycles: A Legacy of Discovery

The story of benzoxazoles is intrinsically linked to the pioneering explorations of heterocyclic chemistry in the latter half of the 19th century. While a definitive "eureka" moment for the first benzoxazole synthesis is not prominently documented, its conceptual and methodological origins can be traced to the groundbreaking work on the related benzimidazole ring system.

The first synthesis of a benzimidazole derivative was reported by Hobrecker in 1872.[1][2][3][4][5] This seminal achievement laid the chemical groundwork for the subsequent development of other benz-fused heterocycles. The classical and most probable early route to the benzoxazole core was an adaptation of the Ladenburg synthesis of benzimidazoles.[6] This strongly suggests that the first benzoxazoles were likely synthesized in the late 19th or early 20th century, emerging from the burgeoning field of aromatic and heterocyclic chemistry.

The core principle of this foundational method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative at elevated temperatures, often in the presence of a dehydrating agent.[6] This elegant and robust reaction has remained a cornerstone of benzoxazole synthesis for over a century, a testament to its ingenuity and practicality.

The Classical Approach: The Ladenburg-Type Condensation

The traditional synthesis of 2-substituted benzoxazoles relies on the acid-catalyzed cyclization of 2-aminophenols with carboxylic acids. This method, while requiring harsh conditions, is highly effective and provides a straightforward entry into this important class of compounds.

Causality in Experimental Design: The Role of Polyphosphoric Acid (PPA)

A common and historically significant reagent in this synthesis is Polyphosphoric Acid (PPA) .[3][7] PPA serves a dual purpose: it acts as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization. The high temperatures employed are necessary to overcome the activation energy of the reaction, driving the equilibrium towards the formation of the thermodynamically stable aromatic benzoxazole ring.

The choice of PPA is a prime example of rational experimental design in classical organic synthesis. Its high boiling point allows for the necessary high reaction temperatures, while its viscous nature ensures good mixing of the reactants. Furthermore, its ability to activate the carboxylic acid partner is crucial for the initial acylation step.

Reaction Mechanism: A Step-by-Step Look

The Ladenburg-type synthesis of benzoxazoles proceeds through a well-understood, multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and predicting potential side products.

Caption: Mechanism of the Ladenburg-type benzoxazole synthesis.

-

Activation of the Carboxylic Acid: Polyphosphoric acid protonates the carboxylic acid, forming a highly reactive mixed anhydride.

-

Nucleophilic Acylation: The amino group of the 2-aminophenol acts as a nucleophile, attacking the activated carbonyl carbon of the mixed anhydride. This results in the formation of an o-hydroxyamide intermediate.

-

Protonation of the Amide: The amide carbonyl is protonated by the acidic medium, making the carbonyl carbon more electrophilic.

-

Intramolecular Cyclization: The hydroxyl group of the o-hydroxyamide intermediate attacks the protonated carbonyl carbon in an intramolecular fashion, leading to a cyclized intermediate.

-

Dehydration: The cyclized intermediate readily loses a molecule of water to form the stable, aromatic benzoxazole ring.

A Classic Protocol: Synthesis of 2-Phenylbenzoxazole

This protocol provides a detailed, step-by-step methodology for a representative classical benzoxazole synthesis.

Materials:

-

2-Aminophenol

-

Benzoic Acid

-

Polyphosphoric Acid (PPA)

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-aminophenol (1.0 eq) and benzoic acid (1.0 eq).

-

Addition of PPA: Carefully add polyphosphoric acid to the flask with stirring. An excess of PPA is used to ensure a fluid reaction mixture.

-

Heating: Heat the reaction mixture to 150-180°C and maintain this temperature for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to approximately 100°C and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is neutral.

-

Extraction: Extract the product into ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield pure 2-phenylbenzoxazole.

| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |

| 2-Aminophenol | 109.13 | 0.01 | 1.0 |

| Benzoic Acid | 122.12 | 0.01 | 1.0 |

The Evolution of Synthesis: Towards Milder and More Efficient Methods

While the classical Ladenburg-type synthesis is robust, its requirement for harsh conditions has driven the development of a plethora of modern synthetic methodologies. The evolution of benzoxazole synthesis mirrors the broader trends in organic chemistry towards greener, more efficient, and more versatile reactions.

Modern approaches often employ catalysts to achieve the desired transformation under milder conditions. These include:

-

Metal-Catalyzed Cyclizations: A wide range of transition metals, including copper, palladium, and iron, have been utilized to catalyze the formation of the benzoxazole ring.[7]

-

Nanocatalysts: The use of nanocatalysts offers advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse.[7]

-

Ionic Liquids: Ionic liquids can serve as both solvents and catalysts, often enabling reactions under milder conditions and with improved yields.[7]

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture.[8]

These modern methods often start from the same fundamental building blocks, 2-aminophenol and a one-carbon electrophile, but offer significant improvements in terms of reaction conditions, substrate scope, and environmental impact.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole and Their Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijmpronline.com [ijmpronline.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. benchchem.com [benchchem.com]

- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

The Nitro Group on the Benzoxazole Ring: A Technical Guide to Chemical Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The introduction of a nitro group onto this ring system profoundly influences its chemical reactivity, opening up a versatile toolkit for synthetic chemists. This in-depth technical guide explores the core chemical transformations of the nitro group on the benzoxazole ring, providing field-proven insights and detailed experimental protocols for its reduction, susceptibility to nucleophilic aromatic substitution, and participation in cycloaddition reactions. This document is intended to serve as a practical resource for researchers in drug discovery and development, offering a foundation for the strategic manipulation of nitrobenzoxazole derivatives to generate diverse molecular architectures.

Introduction: The Strategic Importance of the Nitrobenzoxazole Moiety

The benzoxazole core, consisting of a benzene ring fused to an oxazole ring, is a cornerstone in the design of novel therapeutic agents due to its ability to engage in favorable interactions with various biological targets.[1][2] The incorporation of a nitro group (–NO₂) serves two primary strategic purposes in synthetic and medicinal chemistry. Firstly, its powerful electron-withdrawing nature significantly activates the benzoxazole ring, rendering it susceptible to a range of chemical modifications. Secondly, the nitro group itself is a versatile functional handle that can be transformed into other key functionalities, most notably the amino group (–NH₂), which is a common pharmacophore in many drug molecules. Understanding and controlling the reactivity of the nitro group is therefore paramount for the successful exploitation of the benzoxazole scaffold in drug discovery programs.

Reduction of the Nitro Group: Gateway to Aminobenzoxazoles

The reduction of a nitro group to an amine is one of the most fundamental and widely utilized transformations in the functionalization of nitrobenzoxazoles. The resulting aminobenzoxazoles are crucial intermediates for the synthesis of a diverse array of derivatives, including amides, sulfonamides, and ureas, which are prevalent in many biologically active compounds.

Mechanistic Overview

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species. The choice of reducing agent and reaction conditions can influence the reaction pathway and the potential for side products.

Key Experimental Protocols

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and simple product isolation. Palladium on carbon (Pd/C) is a commonly used catalyst.

Experimental Protocol: Catalytic Hydrogenation of a Nitrobenzoxazole Derivative [3]

-

Preparation: In a hydrogenation vessel, dissolve the nitrobenzoxazole derivative (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminobenzoxazole, which can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: Comparison of Catalytic Hydrogenation Conditions

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |

| 10% Pd/C | H₂ | Ethanol | 25 | 1 | 4 | >95 | [3] |

| 10% Pd/C | H₂ | Methanol | 25 | 3 | 2 | 98 | [4] |

| Raney Ni | H₂ | Ethanol | 50 | 5 | 6 | 92 | [5] |

The use of metals in acidic media provides a robust and often more economical alternative to catalytic hydrogenation. Tin(II) chloride (SnCl₂) in the presence of a strong acid is a classic and reliable method.

Experimental Protocol: Reduction of a Nitrobenzoxazole with Tin(II) Chloride

-

Preparation: In a round-bottom flask, suspend the nitrobenzoxazole derivative (1.0 eq) in ethanol or a similar solvent.

-

Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq) to the suspension.

-

Acidification: Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is often exothermic and may require cooling.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Work-up: Cool the reaction mixture and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a concentrated solution of sodium hydroxide (NaOH) until the pH is basic. This will precipitate tin salts.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Isolation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude aminobenzoxazole. Purify as needed.

Data Presentation: Comparison of Metal-Based Reducing Agents

| Reducing System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| SnCl₂·2H₂O / HCl | Ethanol | 25-50 | 2-6 | 85-95 | [6] |

| Fe / NH₄Cl | Ethanol/H₂O | 80 | 3-5 | 80-90 | [6] |

| Zn / CH₃COOH | Acetic Acid | 25 | 4-8 | 75-85 | [6] |

Visualization: Generalized Workflow for Nitro Group Reduction

Caption: Generalized workflow for the reduction of a nitrobenzoxazole.

Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activating Effect of the Nitro Group

The strong electron-withdrawing nature of the nitro group, particularly when positioned at the 5- or 7-position of the benzoxazole ring, significantly activates the aromatic system towards nucleophilic attack.[7] This allows for the displacement of a suitable leaving group, typically a halide, in a nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Principles

The SNAr reaction on a nitro-activated benzoxazole proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized onto the nitro group, which is crucial for stabilizing this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the benzoxazole ring is restored. The rate of reaction is influenced by the nature of the nucleophile, the leaving group, the solvent, and the position of the nitro group.

Visualization: SNAr Mechanism on a Nitrobenzoxazole

Caption: The addition-elimination mechanism of SNAr on a nitrobenzoxazole.

Experimental Protocol: SNAr with an Amine Nucleophile

The reaction of a 2-halo-5-nitrobenzoxazole with an amine is a common method for introducing diverse side chains.

Experimental Protocol: Amination of 2-Chloro-5-nitrobenzoxazole

-

Preparation: In a sealed tube or microwave vial, dissolve 2-chloro-5-nitrobenzoxazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.

-

Reagent Addition: Add the desired amine nucleophile (1.1-2.0 eq) and a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-3.0 eq), to the solution.

-

Reaction: Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The reaction can also be performed efficiently using microwave irradiation.[8] Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

-